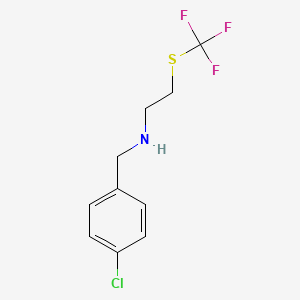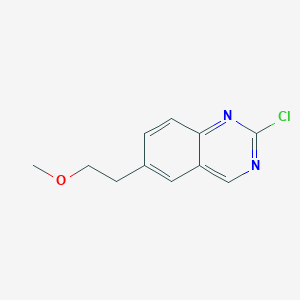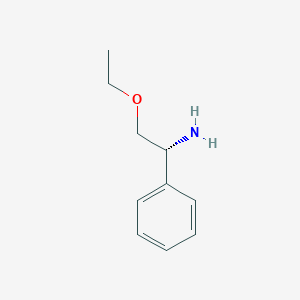
(1R)-2-ethoxy-1-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Ethoxy-1-phenylethan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1R)-1-phenylethan-1-amine.
Ethoxylation: The next step involves the ethoxylation of (1R)-1-phenylethan-1-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-2-Ethoxy-1-phenylethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohols.
Substitution: Results in the formation of substituted amines or ethers.
Applications De Recherche Scientifique
(1R)-2-Ethoxy-1-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-2-ethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
(1R)-1-Phenylethan-1-amine: A precursor in the synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine.
(1R)-2-Phenylethan-1-amine: Another structurally similar compound with different functional groups.
(1R)-2-Methoxy-1-phenylethan-1-amine: A compound with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1R)-2-ethoxy-1-phenylethanamine |
InChI |
InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1 |
Clé InChI |
CZBBUOXUTITZAI-JTQLQIEISA-N |
SMILES isomérique |
CCOC[C@@H](C1=CC=CC=C1)N |
SMILES canonique |
CCOCC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


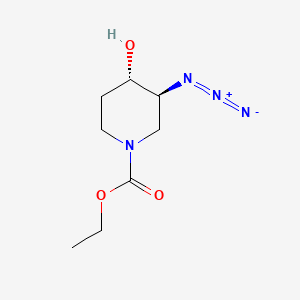
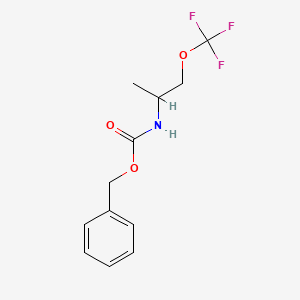
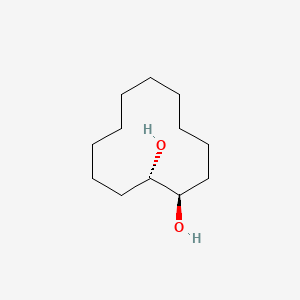
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
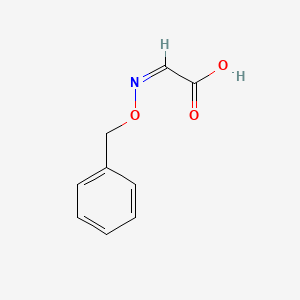
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
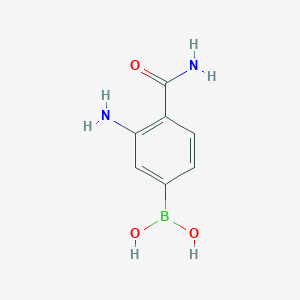
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
